

Spectroscopic Profile of 1-Isocyanocyclohexene: A Technical Guide

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Compound of Interest

Compound Name: 1-Isocyanocyclohexene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-isocyanocyclohexene**, a versatile reagent in organic synthesis. The information presented herein is crucial for the identification, characterization, and application of this compound in complex molecular constructions. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-isocyanocyclohexene**. This information is compiled from the seminal work of Keating and Armstrong, who first reported its synthesis and use.

Table 1: ¹H NMR Spectroscopic Data for 1-Isocyanocyclohexene

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.25	t, J = 4.1 Hz	1H	=CH-
2.18	m	2H	Allylic CH ₂
2.09	m	2H	Allylic CH ₂
1.69	m	2H	Homoallylic CH ₂
1.59	m	2H	Homoallylic CH ₂

Solvent: CDCl₃, Frequency: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data for 1-Isocyanocyclohexene

Chemical Shift (δ) ppm	Assignment
159.2	-N \equiv C
129.5	C1
126.8	C2
26.2	C3
24.8	C6
22.3	C4
21.2	C5

Solvent: CDCl₃, Frequency: 75 MHz

Table 3: Infrared (IR) Spectroscopic Data for 1-Isocyanocyclohexene

Wavenumber (cm ⁻¹)	Intensity	Assignment
2938	Strong	C-H stretch (alkane)
2124	Strong	-N≡C stretch (isocyanide)
1653	Medium	C=C stretch (alkene)

Sample preparation: Neat

Table 4: Mass Spectrometry (MS) Data for 1-Isocyanocyclohexene

m/z	Relative Intensity	Assignment
107.0735	-	[M] ⁺ (Calculated for C ₇ H ₉ N: 107.0735)

Ionization method: High-Resolution Mass Spectrometry (HRMS)

Experimental Protocols

The spectroscopic data presented above were obtained using standard laboratory techniques as detailed in the primary literature.

Synthesis of 1-Isocyanocyclohexene: The compound was prepared from 1-cyclohexenylformamide by dehydration using triphosgene and a base in an appropriate solvent.

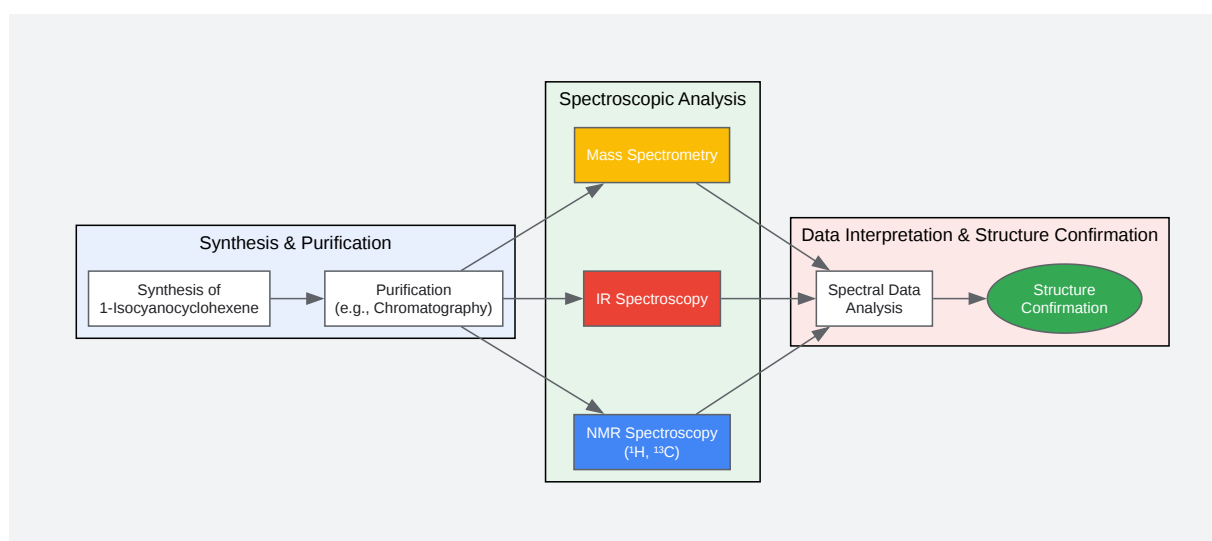
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared Spectroscopy: The IR spectrum was obtained from a neat sample of the compound using an FTIR spectrometer. The characteristic absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry: High-resolution mass spectral data was acquired to confirm the elemental composition of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a novel compound like **1-isocyanocyclohexene**.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide provides foundational spectroscopic data and procedural context for **1-isocyanocyclohexene**, enabling researchers to confidently utilize this important synthetic building block. For more in-depth information, consulting the primary research literature is recommended.

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